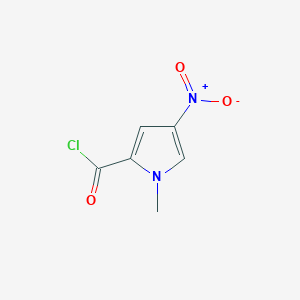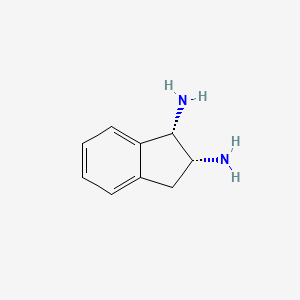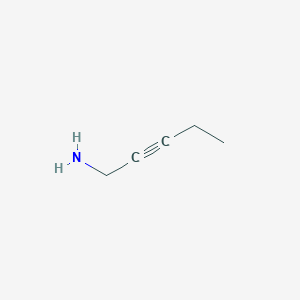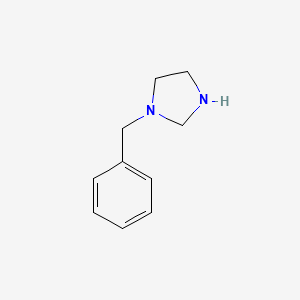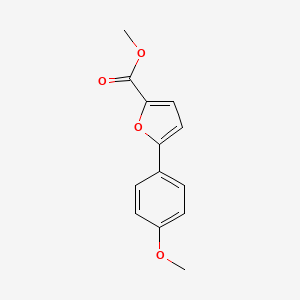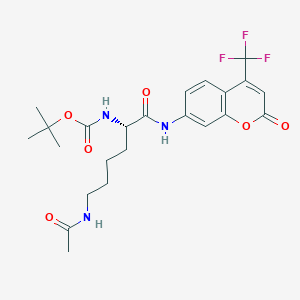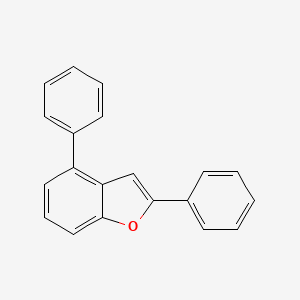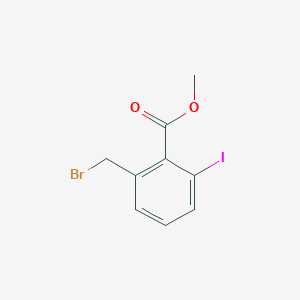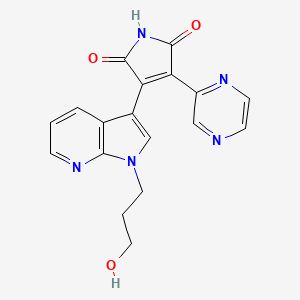
Inhibidor de GSK-3beta XI
Descripción general
Descripción
El inhibidor de la glucógeno sintasa quinasa-3 beta XI es un inhibidor de molécula pequeña que se dirige a la enzima glucógeno sintasa quinasa-3 beta. La glucógeno sintasa quinasa-3 beta es una quinasa de serina/treonina involucrada en varios procesos celulares, incluido el metabolismo del glucógeno, la proliferación celular y la apoptosis. La inhibición de la glucógeno sintasa quinasa-3 beta se ha explorado para su potencial terapéutico en el tratamiento de enfermedades como el cáncer, la diabetes y los trastornos neurodegenerativos .
Aplicaciones Científicas De Investigación
Química: Utilizado como un compuesto de herramienta para estudiar el papel de la glucógeno sintasa quinasa-3 beta en diferentes vías químicas.
Biología: Investigado por sus efectos sobre procesos celulares como la regulación del ciclo celular, la apoptosis y la diferenciación.
Medicina: Explorado como un posible agente terapéutico para tratar enfermedades como el cáncer, la diabetes y los trastornos neurodegenerativos.
Mecanismo De Acción
El inhibidor de la glucógeno sintasa quinasa-3 beta XI ejerce sus efectos al unirse al sitio activo de la glucógeno sintasa quinasa-3 beta, inhibiendo así su actividad quinasa. Esta inhibición evita la fosforilación de sustratos posteriores, lo que lleva a la modulación de varias vías de señalización. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización Wnt, la vía de señalización de insulina y la señalización del factor neurotrófico .
Análisis Bioquímico
Biochemical Properties
GSK-3beta Inhibitor XI interacts with the enzyme GSK-3β, a highly conserved multifunctional serine/threonine protein kinase . It acts as an ATP-competitive inhibitor of GSK-3β , and minimally inhibits a panel of 79 commonly studied protein kinases . The nature of these interactions is primarily inhibitory, with the inhibitor competing with ATP for binding to the active site of the enzyme .
Cellular Effects
GSK-3beta Inhibitor XI has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase intracellular glycogen synthase activity in HEK293 cells . It also plays a role in the regulation of hepatic glycolysis, cell signaling pathways, and phosphorylation of various proteins .
Molecular Mechanism
At the molecular level, GSK-3beta Inhibitor XI exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a potent, specific, and ATP-competitive inhibitor of GSK-3β . This inhibition leads to changes in the phosphorylation state of various proteins, thereby affecting their activity and the signaling pathways they are involved in .
Temporal Effects in Laboratory Settings
Over time, the effects of GSK-3beta Inhibitor XI can change in laboratory settings. It has been shown to demonstrate metabolic stability in human liver microsomes
Metabolic Pathways
GSK-3beta Inhibitor XI is involved in several metabolic pathways. It interacts with the enzyme GSK-3β, which plays a role in the regulation of hepatic glycolysis
Métodos De Preparación
La síntesis del inhibidor de la glucógeno sintasa quinasa-3 beta XI implica varios pasos. Una ruta sintética común incluye la formación de un núcleo de pirrolo[2,3-b]piridina, seguido de la funcionalización con varios sustituyentes para mejorar su actividad inhibitoria. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para lograr el producto deseado . Los métodos de producción industrial pueden implicar la ampliación de estas reacciones utilizando reactores de flujo continuo y la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza .
Análisis De Reacciones Químicas
El inhibidor de la glucógeno sintasa quinasa-3 beta XI se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del inhibidor, lo que potencialmente altera su actividad.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
El inhibidor de la glucógeno sintasa quinasa-3 beta XI es único en comparación con otros inhibidores de la glucógeno sintasa quinasa-3 beta debido a su afinidad de unión específica y selectividad para la enzima. Los compuestos similares incluyen:
Cloruro de litio: Un inhibidor no selectivo de la glucógeno sintasa quinasa-3 beta con efectos biológicos más amplios.
Tideglusib: Un inhibidor selectivo de la glucógeno sintasa quinasa-3 beta investigado por su potencial en el tratamiento de la enfermedad de Alzheimer.
CHIR99021: Otro inhibidor selectivo con aplicaciones en investigación de células madre y medicina regenerativa.
El inhibidor de la glucógeno sintasa quinasa-3 beta XI destaca por su estructura química única y su perfil inhibitorio específico, lo que lo convierte en una herramienta valiosa en la investigación científica y el desarrollo terapéutico .
Propiedades
IUPAC Name |
3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEJZKULWCZIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434343 | |
| Record name | GSK-3beta Inhibitor XI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626604-39-5 | |
| Record name | GSK-3beta Inhibitor XI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


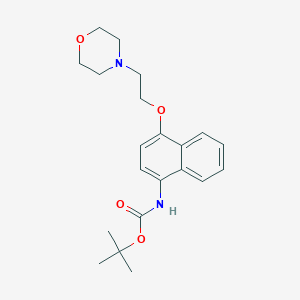
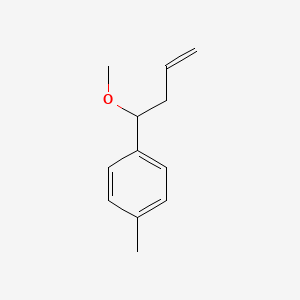

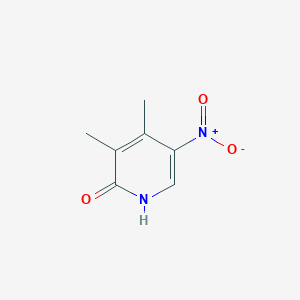
![Pyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1624317.png)
